N,N'-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide)
Description
Chemical Structure: The compound features a central oxydibenzene (diphenyl ether) backbone, with two 4-methylbenzenesulfonamide groups attached at the para positions of each benzene ring (Figure 1). Its molecular formula is C₂₉H₂₈N₄O₆S₂ (molecular weight: 592.69 g/mol) . Key Applications: Primarily studied as a homotrimeric enzyme inhibitor (e.g., IspF in isoprenoid biosynthesis) and in coordination chemistry due to its sulfonamide donor groups .
Properties
CAS No. |
117964-11-1 |
|---|---|
Molecular Formula |
C26H24N2O5S2 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O5S2/c1-19-3-15-25(16-4-19)34(29,30)27-21-7-11-23(12-8-21)33-24-13-9-22(10-14-24)28-35(31,32)26-17-5-20(2)6-18-26/h3-18,27-28H,1-2H3 |
InChI Key |
OVDLQKREZONSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate dibenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Bis-Sulfonamide Derivatives with Aromatic Linkers
Key Insight : The oxydibenzene backbone in the target compound provides superior rigidity and enzyme-binding efficiency compared to smaller or substituted linkers. Brominated analogues show enhanced lipophilicity but reduced activity due to steric clashes .
Sulfonamide Derivatives with Aliphatic Linkers
Key Insight : Aliphatic linkers increase conformational flexibility, making these compounds suitable for metal coordination but less effective in enzyme inhibition compared to rigid aromatic systems .
Non-Sulfonamide Analogues
Key Insight : Replacing sulfonamide with acetamide or urea groups alters acidity and hydrogen-bonding capacity, impacting biological activity and material properties .
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